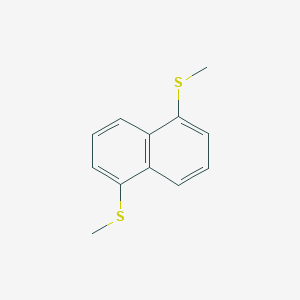

1,5-Bis(methylsulfanyl)naphthalene

Descripción

1,5-Bis(methylsulfanyl)naphthalene (CAS 10075-74-8) is a naphthalene derivative with methylsulfanyl (-SMe) groups at the 1- and 5-positions. Its molecular formula is C₁₂H₁₂S₂, with a molar mass of 220.35 g/mol. Key physicochemical properties include a density of 1.19 g/cm³, boiling point of 375.8°C, and a vapor pressure of 1.63×10⁻⁵ mmHg at 25°C . The electron-donating nature of the sulfanyl groups influences its electronic structure, making it relevant in materials science, particularly in conjugated polymers for organic photovoltaics .

Propiedades

Número CAS |

10075-74-8 |

|---|---|

Fórmula molecular |

C12H12S2 |

Peso molecular |

220.4 g/mol |

Nombre IUPAC |

1,5-bis(methylsulfanyl)naphthalene |

InChI |

InChI=1S/C12H12S2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H,1-2H3 |

Clave InChI |

MAYVZUQEFSJDHA-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC2=C1C=CC=C2SC |

SMILES canónico |

CSC1=CC=CC2=C1C=CC=C2SC |

Otros números CAS |

10075-74-8 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Positional Isomers: 1,4-Bis(methylsulfanyl)naphthalene

The 1,4-isomer differs in the substitution pattern, leading to distinct molecular symmetry and crystallographic behavior. Single-crystal X-ray studies reveal that the 1,4-isomer forms a centrosymmetric structure with intermolecular C–H⋯S interactions, while the 1,5-isomer adopts a non-centrosymmetric arrangement . These differences impact packing efficiency and optoelectronic properties:

Substituent Variations: Alkoxy vs. Sulfanyl Groups

Replacing sulfanyl with alkoxy groups (e.g., 1,5-bis(2-hexyldecyloxy)naphthalene ) alters solubility and electronic properties:

Alkoxy groups enhance solubility but reduce charge mobility due to steric hindrance, whereas sulfanyl groups offer balanced electron donation and structural rigidity .

Halogenated Analogues: 1,5-Bis(chloromethyl)naphthalene

The chloromethyl derivative (C₁₂H₁₀Cl₂, CAS 1733-76-2) replaces sulfanyl with electron-withdrawing Cl groups:

- Reactivity : Chloromethyl groups enable nucleophilic substitution, making this compound a precursor for functionalized naphthalenes .

- Electronic Effects : The electron-withdrawing nature lowers the HOMO level by ~0.5 eV compared to the sulfanyl analogue, reducing its suitability for hole-transport layers .

Steric Effects: 1,5-Diisopropylnaphthalene

The isopropyl-substituted analogue (C₁₆H₂₀, CAS 27351-96-8) highlights steric influences:

- Crystallinity : Bulky isopropyl groups disrupt π-π stacking, reducing melting point (predicted 305.8°C vs. 375.8°C for sulfanyl derivative) .

- Applications: Limited use in optoelectronics due to poor charge transport but valued in solvent formulations for enhanced solubility .

Key Research Findings

Optoelectronic Performance in Polymers

- Sulfanyl vs. Benzene-Based Polymers : Naphthalene-sulfanyl polymers (e.g., JC5/JC6) exhibit narrower absorption bands (λmax = 530–570 nm) and higher band gaps (1.75–1.86 eV) compared to benzene-based polymers (λmax = 400–700 nm, band gap ~1.5 eV) .

- Efficiency Limitations : Sulfanyl polymers show low photovoltaic efficiency (≤0.6%) due to defects in film morphology, whereas benzene-based analogues achieve 2.2% efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.